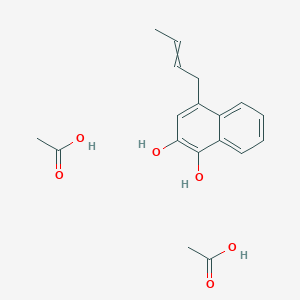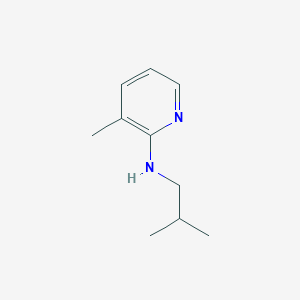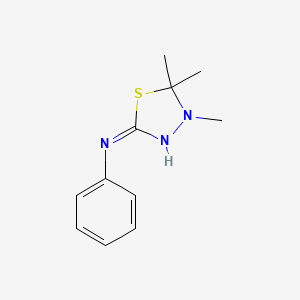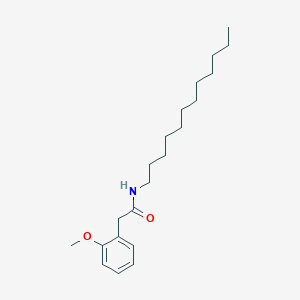
4-Oxobut-2-ynenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxobut-2-ynenitrile is an organic compound with the molecular formula C₄H₃NO It is characterized by the presence of a nitrile group (-C≡N) and a ketone group (-C=O) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Oxobut-2-ynenitrile can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with cyanogen bromide in the presence of a base. The reaction proceeds as follows: [ \text{CH}_2\text{OH}-\text{C≡CH} + \text{BrCN} \rightarrow \text{CH}_2\text{C≡C}-\text{CN} + \text{HBr} ]
Another method involves the oxidation of 4-hydroxybut-2-ynenitrile using an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions may vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxobut-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-oxobut-2-ynoic acid.
Reduction: Reduction of this compound can yield 4-hydroxybut-2-ynenitrile.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an inert solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 4-Oxobut-2-ynoic acid.
Reduction: 4-Hydroxybut-2-ynenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Oxobut-2-ynenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Oxobut-2-ynenitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group (-C≡N) and the ketone group (-C=O) are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the nitrile group. Additionally, the ketone group can undergo nucleophilic addition reactions, leading to the formation of various derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxobut-2-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Hydroxybut-2-ynenitrile: Similar structure but with a hydroxyl group instead of a ketone group.
4-Oxobut-2-ynoic acid: Similar structure but with both a carboxylic acid and a ketone group.
Uniqueness
4-Oxobut-2-ynenitrile is unique due to the presence of both a nitrile and a ketone group within its structure. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in organic synthesis and research.
Propiedades
Número CAS |
90108-94-4 |
|---|---|
Fórmula molecular |
C4HNO |
Peso molecular |
79.06 g/mol |
Nombre IUPAC |
4-oxobut-2-ynenitrile |
InChI |
InChI=1S/C4HNO/c5-3-1-2-4-6/h4H |
Clave InChI |
RCMBMNRBKRCHBO-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C#CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methoxy-5-methylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B14385603.png)



![3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine](/img/structure/B14385635.png)
![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dithione](/img/structure/B14385646.png)
![5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14385656.png)
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate](/img/structure/B14385658.png)


![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14385678.png)
![Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite](/img/structure/B14385694.png)
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline](/img/structure/B14385698.png)

